Product packaging for 6-Chloro-1-(1-ethoxyvinyl) phthalazine(Cat. No.:)

6-Chloro-1-(1-ethoxyvinyl) phthalazine

Cat. No.: B8304915
M. Wt: 234.68 g/mol
InChI Key: ZBSWZJGLSZDKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Phthalazine (B143731) Core Structures as Versatile Building Blocks in Heterocyclic Chemistry

Phthalazine and its derivatives are recognized as remarkable structural leads in medicinal chemistry. wikipedia.orgnih.govresearchgate.net The presence of the diazine ring fused to a benzene (B151609) ring imparts a distinct chemical character, influencing the molecule's reactivity, solubility, and potential for biological interactions. This structural motif is found in numerous bioactive natural products and therapeutically effective drugs. wikipedia.orgnih.govresearchgate.net

The versatility of the phthalazine core lies in its capacity to be functionalized at various positions, allowing for the generation of diverse molecular architectures. This adaptability has made it an attractive target for synthetic chemists aiming to develop novel compounds with a wide spectrum of pharmacological activities. Indeed, phthalazine derivatives have been reported to exhibit properties including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. ontosight.ai

The synthetic accessibility of the phthalazine ring system further enhances its appeal as a building block. longdom.org Various synthetic methodologies have been developed to construct and modify the phthalazine core, providing a robust platform for the creation of compound libraries for high-throughput screening and drug discovery programs. longdom.org

Strategic Importance of Halogenated Phthalazines as Key Synthetic Precursors

Within the family of phthalazine derivatives, halogenated variants, particularly chlorophthalazines, serve as pivotal intermediates in organic synthesis. The introduction of a halogen atom, such as chlorine, onto the phthalazine ring dramatically influences its chemical reactivity, transforming it into a versatile precursor for a multitude of subsequent chemical modifications.

The strategic importance of compounds like 1-chlorophthalazine (B19308) stems from the electron-withdrawing nature of the chlorine atom. This property renders the carbon atom to which it is attached highly susceptible to nucleophilic attack. Consequently, the chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This reactivity provides a powerful tool for introducing diverse functional groups at specific positions on the phthalazine scaffold, thereby enabling the synthesis of a vast array of substituted phthalazine derivatives. ontosight.ai

The utility of halogenated phthalazines is exemplified by their historical and ongoing use in the synthesis of pharmaceutically active compounds. For instance, 1-chlorophthalazine has been a key intermediate in the preparation of various biologically active molecules. ontosight.ai The ability to perform selective transformations on the halogenated position allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug development.

The 1-Ethoxyvinyl Moiety as a Multifunctional Synthetic Handle in Organic Transformations

The 1-ethoxyvinyl group is a valuable and multifunctional synthetic handle in organic chemistry. This moiety, which is an example of an enol ether, possesses a unique reactivity profile that allows it to participate in a variety of chemical transformations. Ethyl vinyl ether itself is a simple and readily available enol ether that can be used as a building block and a monomer in polymerization reactions. wikipedia.orgconnectchemicals.com

The key to the 1-ethoxyvinyl group's utility lies in the electronic nature of its double bond. The oxygen atom of the ethoxy group donates electron density to the vinyl group, making the double bond electron-rich and thus highly reactive towards electrophiles. This reactivity enables its participation in reactions such as cycloadditions and additions to alcohols. wikipedia.org

Furthermore, the 1-ethoxyvinyl group can serve as a masked acetyl group. Through hydrolysis, the enol ether can be converted into a ketone, providing a convenient method for introducing an acetyl functional group into a molecule. This latent functionality is a powerful tool in multistep organic synthesis. Reagents such as tributyl(1-ethoxyvinyl)tin are employed to introduce the 1-ethoxyvinyl group via reactions like the Stille cross-coupling, showcasing its versatility as a synthetic handle. chemicalbook.comlookchem.comchemicalbook.com The ability to introduce this group and then unmask it under specific conditions allows for greater control and flexibility in the construction of complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O B8304915 6-Chloro-1-(1-ethoxyvinyl) phthalazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

6-chloro-1-(1-ethoxyethenyl)phthalazine

InChI

InChI=1S/C12H11ClN2O/c1-3-16-8(2)12-11-5-4-10(13)6-9(11)7-14-15-12/h4-7H,2-3H2,1H3

InChI Key

ZBSWZJGLSZDKCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C2C=CC(=CC2=CN=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1 1 Ethoxyvinyl Phthalazine

Introduction of the 1-Ethoxyvinyl Moiety: State-of-the-Art Transformations

Alternative Synthetic Pathways for 1-Ethoxyvinyl Group Incorporation

The introduction of the 1-ethoxyvinyl group onto the 6-chlorophthalazine (B3358219) core can be effectively achieved through palladium-catalyzed cross-coupling reactions. Given the structure of the target compound, 6-Chloro-1-(1-ethoxyvinyl)phthalazine, a key synthetic strategy involves the coupling of a suitable 6-chloro-1-halophthalazine or a related derivative with an organometallic reagent bearing the 1-ethoxyvinyl moiety. The Stille cross-coupling reaction is a prominent and versatile method for such transformations, utilizing an organotin reagent. wikipedia.org

The proposed synthetic approach commences with the readily available precursor, 6-chlorophthalazin-1(2H)-one. This starting material can be converted to the more reactive 1,6-dichlorophthalazine (B1316906). This transformation is a critical step as it activates the C1 position for subsequent nucleophilic substitution or cross-coupling reactions. The chlorination of phthalazin-1(2H)-ones is a well-established procedure, often employing reagents such as phosphoryl chloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).

With 1,6-dichlorophthalazine in hand, the 1-ethoxyvinyl group can be introduced via a Stille coupling reaction. This reaction typically involves the use of tributyl(1-ethoxyvinyl)stannane (B1298054) as the organotin reagent. libretexts.org The general catalytic cycle of the Stille reaction involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], along with a suitable ligand. harvard.edu The choice of ligand can be crucial for the efficiency of the reaction, with sterically hindered and electron-rich phosphine (B1218219) ligands often accelerating the coupling process. harvard.edu

Optimization of Reaction Conditions and Reaction Yields

The successful synthesis of 6-Chloro-1-(1-ethoxyvinyl)phthalazine via the Stille cross-coupling reaction is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligands, solvent, temperature, and the use of additives. The optimization of these conditions is crucial for maximizing the reaction yield and minimizing the formation of side products. numberanalytics.com

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is a critical factor. While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd₂(dba)₃ in combination with phosphine ligands such as triphenylarsine (B46628) (AsPh₃) or bulky, electron-rich ligands can offer improved reactivity and yields. harvard.edu The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition and reductive elimination in the catalytic cycle.

Solvent and Temperature: The selection of an appropriate solvent is vital for the solubility of the reactants and the catalyst complex. Common solvents for Stille coupling reactions include toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). numberanalytics.com The reaction temperature can significantly impact the reaction rate, with higher temperatures generally leading to faster conversions. However, excessively high temperatures might lead to catalyst decomposition or the formation of undesired byproducts. A typical temperature range for Stille couplings is between 60 °C and 110 °C. harvard.edu

Additives: The addition of certain compounds can have a beneficial effect on the reaction rate and yield. For instance, the use of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille coupling. harvard.edu The presence of lithium chloride (LiCl) has also been shown to enhance the reaction rate in certain cases. organic-chemistry.org

Reaction Yields: The yields of Stille coupling reactions can vary widely depending on the specific substrates and the optimized reaction conditions. For the coupling of aryl halides with organotin reagents, yields can range from moderate to excellent. libretexts.org In syntheses involving heterocyclic halides, yields are often good, but can be influenced by the electronic properties and steric hindrance of the substrates. For the proposed synthesis of 6-Chloro-1-(1-ethoxyvinyl)phthalazine, it is anticipated that with careful optimization, good to excellent yields can be achieved.

Below is a table summarizing the key parameters for the optimization of the Stille coupling reaction for the synthesis of 6-Chloro-1-(1-ethoxyvinyl)phthalazine.

ParameterOptionsExpected Outcome on Yield
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂High catalytic activity is crucial for good yields.
Ligand PPh₃, AsPh₃, bulky phosphines (e.g., XPhos)Can improve catalyst stability and reaction rate.
Solvent Toluene, DMF, THF, DioxaneProper solubility of reactants and catalyst is key.
Temperature 60-120 °CHigher temperatures generally increase reaction rate.
Additive CuI, LiClCan accelerate the rate-limiting transmetalation step.

Further empirical studies would be necessary to determine the precise optimal conditions for this specific transformation, including the molar ratios of the reactants and catalyst loading.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1 1 Ethoxyvinyl Phthalazine

Reactivity at the Chloro-Substituted Phthalazine (B143731) Ring

The chlorine atom at the C-6 position of the phthalazine ring is susceptible to a variety of substitution and removal reactions. The electron-withdrawing nature of the heterocyclic nitrogen atoms activates the C-Cl bond, making it a viable site for nucleophilic aromatic substitution and a suitable electrophile for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted, electron-poor aromatic systems. wikipedia.orgmasterorganicchemistry.com For 6-Chloro-1-(1-ethoxyvinyl)phthalazine, the reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comopenstax.org The electron-withdrawing character of the two nitrogen atoms in the phthalazine ring helps to stabilize this negatively charged intermediate, facilitating the reaction. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate and success of the SNAr reaction are influenced by the strength of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are typically effective. Studies on related chloro-heterocycles, such as chloroazines and other chlorophthalazines, have demonstrated successful substitutions with a range of nucleophiles. nih.govderpharmachemica.com For instance, reactions of 1-chlorophthalazine (B19308) derivatives with various amines, active methylene compounds, and thiourea have been shown to proceed effectively, underscoring the viability of this pathway for the 6-chloro analogue. derpharmachemica.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 6-Chloro-1-(1-ethoxyvinyl)phthalazine This table presents predicted reactions based on established SNAr chemistry of related chloro-heterocycles.

Nucleophile (Nu-H)Reagent/ConditionsProduct
PiperidineHeat, neat or in a polar aprotic solvent (e.g., DMF)6-(Piperidin-1-yl)-1-(1-ethoxyvinyl)phthalazine
Sodium MethoxideCH₃ONa in CH₃OH, reflux6-Methoxy-1-(1-ethoxyvinyl)phthalazine
Sodium ThiophenoxideC₆H₅SNa in DMF, heat6-(Phenylthio)-1-(1-ethoxyvinyl)phthalazine
AnilineHigh temperature, possibly with a base (e.g., K₂CO₃)N-Phenyl-1-(1-ethoxyvinyl)phthalazin-6-amine

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 6-position of the phthalazine ring serves as a suitable electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides and iodides. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. organic-chemistry.orgyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands is often required to facilitate the challenging oxidative addition step with aryl chlorides.

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organostannane (organotin) reagent, catalyzed by palladium. openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. openochem.org A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. organic-chemistry.org The palladium catalyst activates the aryl chloride via oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step. libretexts.org Research on related heterocyclic systems, such as 6-chloro-2,8-diiodopurines, has shown that while iodine is more reactive, the chlorine site can also undergo Sonogashira coupling under appropriate conditions. rsc.org

Table 2: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions This table outlines potential cross-coupling reactions for 6-Chloro-1-(1-ethoxyvinyl)phthalazine based on standard methodologies.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)K₂CO₃, Cs₂CO₃6-Phenyl-1-(1-ethoxyvinyl)phthalazine
StilleTributyl(vinyl)stannanePd(PPh₃)₄N/A6-Vinyl-1-(1-ethoxyvinyl)phthalazine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuITriethylamine (Et₃N)6-(Phenylethynyl)-1-(1-ethoxyvinyl)phthalazine

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved through various methods. Catalytic hydrogenation is a common approach, where the compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, often in the presence of a base like sodium acetate or triethylamine to neutralize the HCl byproduct. Alternatively, metal-based reducing agents, such as zinc dust in acetic acid or sodium borohydride with a transition metal catalyst, can effect the dehalogenation. More recently, photoredox catalysis has emerged as a mild method for the reductive dehalogenation of aryl halides. researchgate.net These processes would convert 6-Chloro-1-(1-ethoxyvinyl)phthalazine into 1-(1-ethoxyvinyl)phthalazine.

Transformations Involving the 1-Ethoxyvinyl Moiety

The 1-ethoxyvinyl group is an enol ether, a functionality known for its distinct reactivity, particularly its susceptibility to hydrolysis and its participation in cycloaddition reactions as an electron-rich component.

Hydrolysis to Corresponding Carbonyl Derivatives (e.g., Acetyl or Aldehyde)

Enol ethers are readily hydrolyzed under acidic conditions to yield carbonyl compounds. The 1-ethoxyvinyl group on the phthalazine ring is expected to undergo this classic transformation. The mechanism involves the protonation of the vinyl carbon atom beta to the oxygen, which is the rate-determining step. This generates a resonance-stabilized oxocarbenium ion. Subsequent attack by water on the carbocation, followed by deprotonation and elimination of ethanol, yields the corresponding ketone. In this specific case, hydrolysis of 6-Chloro-1-(1-ethoxyvinyl)phthalazine would produce 1-acetyl-6-chlorophthalazine. This type of deprotection is a standard method for unmasking a ketone from an enol ether protecting group. orgsyn.org

Cycloaddition Reactions (e.g., [4+2] and [3+2] cycloadditions)

The 1-ethoxyvinyl group, being an electron-rich alkene due to the +M (mesomeric) effect of the ethoxy group, is an excellent partner in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): In the Diels-Alder reaction, the 1-ethoxyvinyl group can act as a potent dienophile, reacting with various dienes to form six-membered rings. Its electron-rich nature makes it particularly suitable for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene. The regioselectivity of the reaction would be governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Cycloadditions: The 1-ethoxyvinyl moiety can also serve as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. scispace.com These reactions are a fundamental method for constructing five-membered heterocyclic rings. For instance, reaction with an azide would lead to the formation of a triazoline ring, which could subsequently rearrange or eliminate nitrogen. The high electron density of the double bond in the 1-ethoxyvinyl group facilitates its reaction with a wide range of 1,3-dipoles.

Electrophilic Additions to the Vinyl Ether Functionality

The vinyl ether moiety in 6-Chloro-1-(1-ethoxyvinyl)phthalazine is the primary site for electrophilic attack. The presence of the oxygen atom's lone pair of electrons increases the electron density of the double bond, making it highly susceptible to reaction with electrophiles. The general mechanism for electrophilic addition to a vinyl ether proceeds through a two-step pathway. libretexts.orgopenstax.org In the initial step, the electrophile adds to the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom. The subsequent step involves the attack of a nucleophile on the carbocation, yielding the final addition product. openstax.org

The regioselectivity of this addition is dictated by the stability of the resulting carbocation. Attack at the β-carbon is favored as it generates an oxocarbenium ion, which is significantly more stable than the alternative carbocation that would be formed by attack at the α-carbon. The nature of the electrophile and the reaction conditions can influence the outcome of the reaction, leading to a variety of functionalized phthalazine derivatives.

Table 1: Potential Electrophilic Addition Reactions of 6-Chloro-1-(1-ethoxyvinyl)phthalazine

Electrophile (E+)Nucleophile (Nu-)Potential Product
H+H2O6-Chloro-1-acetylphthalazine
Br+Br-6-Chloro-1-(1,2-dibromo-1-ethoxyethyl)phthalazine
RCO+-6-Chloro-1-(1-ethoxy-2-oxoalkyl)phthalazine derivative

Note: The products listed are hypothetical and based on the general reactivity of vinyl ethers.

Role as a Masked Carbonyl or Alkene Synthon

The 1-ethoxyvinyl group in 6-Chloro-1-(1-ethoxyvinyl)phthalazine can be considered a "masked" functional group. This concept is a powerful tool in multistep organic synthesis, allowing for the protection of a reactive site or the introduction of a functional group at a later stage.

Specifically, the vinyl ether can serve as a masked carbonyl group. Upon hydrolysis under acidic conditions, the ethoxyvinyl group is readily converted to an acetyl group. This transformation provides a synthetic route to 1-acetylphthalazine derivatives, which can be valuable intermediates for further chemical modifications.

Furthermore, the vinyl ether functionality can act as an alkene synthon. Through specific chemical manipulations, the ethoxy group can be eliminated, revealing a terminal alkyne. This alkyne can then participate in a variety of reactions, such as cycloadditions or coupling reactions, to construct more complex molecular architectures. The ability to unmask this functionality at a desired point in a synthetic sequence enhances the strategic value of 6-Chloro-1-(1-ethoxyvinyl)phthalazine as a building block.

Tandem and Cascade Reactions Utilizing Dual Functionality

The presence of both a reactive vinyl ether and a phthalazine core within the same molecule opens up the possibility of designing tandem or cascade reactions. These types of reactions, where multiple bond-forming events occur in a single operation, are highly efficient and atom-economical.

For instance, a reaction sequence could be initiated by an electrophilic addition to the vinyl ether, generating a reactive intermediate. This intermediate could then undergo an intramolecular reaction with the phthalazine ring or a substituent on the ring, leading to the formation of a new cyclic system. The chloro substituent on the phthalazine ring can also serve as a handle for cross-coupling reactions, which could be integrated into a tandem sequence.

While specific examples for 6-Chloro-1-(1-ethoxyvinyl)phthalazine are not extensively documented, the principles of tandem and cascade reactions suggest a rich potential for this molecule in the synthesis of complex heterocyclic compounds. mdpi.com

Computational Chemistry and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms and elucidating the intricate details of reaction pathways. For a molecule like 6-Chloro-1-(1-ethoxyvinyl)phthalazine, computational studies can offer valuable insights into its reactivity.

DFT calculations can be employed to model the transition states of various reactions, such as electrophilic additions to the vinyl ether. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. mdpi.com For example, computational studies on similar systems have been used to rationalize the regioselectivity observed in electrophilic additions.

Applications of 6 Chloro 1 1 Ethoxyvinyl Phthalazine in Complex Molecule Synthesis

Construction of Novel Phthalazine (B143731) Derivatives through Selective Derivatization

The chloro group on the phthalazine ring would be expected to undergo nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Similarly, the ethoxyvinyl group is a masked acetyl group and a reactive enol ether, susceptible to electrophilic attack and participation in various cycloaddition reactions. The selective manipulation of these two functional groups would be key to constructing a library of novel phthalazine derivatives.

Table 1: Potential Selective Derivatization Reactions of 6-Chloro-1-(1-ethoxyvinyl)phthalazine

Reaction TypeReagent/ConditionsPotential Product
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols6-substituted-1-(1-ethoxyvinyl)phthalazines
Suzuki CouplingArylboronic acids, Pd catalyst6-Aryl-1-(1-ethoxyvinyl)phthalazines
Buchwald-Hartwig AminationAmines, Pd catalyst6-Amino-1-(1-ethoxyvinyl)phthalazines
Hydrolysis of Enol EtherAqueous acid6-Chloro-1-acetylphthalazine

Access to Fused Polyheterocyclic Systems (e.g., Pyrazolo[1,2-b]phthalazines, Triazolo[3,4-a]phthalazines)

A primary application of functionalized phthalazines is in the synthesis of fused polyheterocyclic systems. The ethoxyvinyl group, after conversion to a more suitable functional handle, could participate in cyclization reactions to form fused rings. For instance, hydrolysis to the acetylphthalazine followed by condensation with hydrazines could pave the way for pyrazole (B372694) ring formation.

The synthesis of such fused systems often involves multi-component reactions, and while many strategies exist for creating pyrazolo[1,2-b]phthalazines and triazolo[3,4-a]phthalazines, the specific use of a 1-ethoxyvinyl substituted precursor has not been documented.

Stereoselective Transformations Initiated by the Ethoxyvinyl Group

The carbon-carbon double bond of the ethoxyvinyl group presents an opportunity for stereoselective transformations. Reactions such as asymmetric dihydroxylation, epoxidation, or hydrogenation could introduce chirality into the molecule. The resulting stereocenters could be crucial for the synthesis of enantiomerically pure complex molecules and pharmacologically active compounds. However, without experimental data, the facial selectivity of such reactions on the 6-Chloro-1-(1-ethoxyvinyl)phthalazine substrate remains a matter of speculation.

Development of Advanced Synthetic Methodologies

The unique combination of reactive sites in 6-Chloro-1-(1-ethoxyvinyl)phthalazine could inspire the development of novel synthetic methodologies. For example, tandem reactions involving both the chloro and ethoxyvinyl groups could lead to the rapid assembly of complex molecular scaffolds. Metal-catalyzed cross-coupling and subsequent intramolecular cyclization could be a powerful strategy. The exploration of its reactivity would be essential to unlock its full potential in methodological development.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of 6-Chloro-1-(1-ethoxyvinyl)phthalazine in solution.

¹H NMR (Proton NMR): This technique would identify all the distinct proton environments in the molecule. Researchers would expect to see specific signals corresponding to the protons on the phthalazine (B143731) ring, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), and the vinyl group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide crucial information about the electronic environment of each proton and their spatial relationships with neighboring protons.

¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon atoms in the molecule and their chemical environments. Distinct peaks would be expected for the carbons of the phthalazine core, the chloro-substituted carbon, the carbons of the ethoxyvinyl substituent, and the methyl and methylene carbons of the ethoxy group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would map the correlations between protons and carbons, confirming the attachment of the 1-ethoxyvinyl group to the C1 position of the 6-chlorophthalazine (B3358219) core.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Actual experimental values would be required for a definitive analysis.

Atom Hypothetical ¹H NMR Hypothetical ¹³C NMR
Phthalazine Ring Protonsδ 7.5-8.5 ppm (multiplets)δ 120-150 ppm
Vinyl Protonsδ 4.0-5.5 ppm (doublets)δ 90-140 ppm
O-CH₂-CH₃δ 3.8-4.2 ppm (quartet)δ 60-70 ppm
O-CH₂-CH₃δ 1.2-1.5 ppm (triplet)δ 10-20 ppm

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) would be employed to determine the exact molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₁ClN₂O). This is critical for confirming that the synthesized compound is indeed the target molecule.

Fragmentation Analysis: Techniques like tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural information, showing how the molecule breaks apart. Characteristic fragments would likely correspond to the loss of the ethoxy group, the vinyl group, or cleavage of the phthalazine ring, further corroborating the proposed structure.

Technique Information Obtained Hypothetical Value/Observation
HRMS (e.g., ESI-TOF)Exact Molecular Weight and FormulaCalculated Exact Mass: 234.0560 for [M+H]⁺
MS/MSStructural FragmentsLoss of ethoxy group (-45 Da), loss of chlorine (-35 Da)

X-ray Crystallography for Solid-State Structural Determination

Should 6-Chloro-1-(1-ethoxyvinyl)phthalazine be synthesized as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique would provide a three-dimensional model of the molecule in the solid state, yielding precise data on:

Bond Lengths and Angles: Confirming the geometry of the phthalazine ring system and the substituent.

Conformation: Determining the spatial orientation of the ethoxyvinyl group relative to the phthalazine ring.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice through forces like van der Waals interactions or potential weak hydrogen bonds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrations of the functional groups present in the molecule. Key absorption bands would be expected for:

C-Cl stretching vibrations.

C=C and C=N stretching from the aromatic phthalazine ring and the vinyl group.

C-O stretching from the ethoxy group.

C-H stretching from the aromatic, vinyl, and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method would provide information about the electronic transitions within the molecule. The conjugated system of the phthalazine ring and the vinyl group would be expected to absorb UV light at specific wavelengths, giving rise to a characteristic spectrum. The position and intensity of these absorption maxima (λ_max) would be indicative of the extent of electronic conjugation in the molecule.

In the absence of direct experimental data for 6-Chloro-1-(1-ethoxyvinyl)phthalazine, this article serves to outline the established analytical chemistry framework that would be necessary for its full and proper scientific characterization.

Future Perspectives in 6 Chloro 1 1 Ethoxyvinyl Phthalazine Research

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

The vinyl ether moiety in 6-Chloro-1-(1-ethoxyvinyl)phthalazine is a versatile functional group that can participate in a wide array of chemical transformations. Future research should focus on systematically exploring its reactivity to unlock novel synthetic pathways and construct diverse molecular architectures.

One key area of investigation will be the behavior of the ethoxyvinyl group in various cycloaddition reactions. For instance, its participation in [4+2] cycloadditions (Diels-Alder reactions) with different dienophiles could lead to the formation of complex polycyclic systems incorporating the phthalazine (B143731) core. Similarly, [2+2] cycloadditions with ketenes or other suitable partners could provide access to novel cyclobutane-containing derivatives. The outcomes of these reactions will be highly dependent on the electronic nature of the dienophile and the reaction conditions, offering a rich field for systematic study.

Furthermore, the vinyl ether can serve as a precursor to a ketone through acidic hydrolysis, providing a straightforward method to introduce a carbonyl group at the 1-position of the phthalazine ring. This ketone could then be a versatile intermediate for a variety of subsequent transformations, including but not limited to:

Reductive amination: To introduce diverse amine functionalities.

Wittig-type reactions: To generate more complex substituted alkenes.

Aldol and related condensation reactions: To build larger carbon skeletons.

The chlorine atom at the 6-position also presents opportunities for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. The interplay between the reactivity of the vinyl ether and the chloro-substituent will be a fascinating area of study, potentially allowing for sequential or one-pot multi-component reactions to rapidly build molecular complexity.

Potential Reaction Type Reactant Potential Product Class
[4+2] CycloadditionElectron-deficient alkenes/alkynesPolycyclic phthalazine derivatives
[2+2] CycloadditionKetenes, isocyanatesCyclobutane-fused phthalazines
HydrolysisAqueous acid1-Acetyl-6-chlorophthalazine
Suzuki CouplingArylboronic acids6-Aryl-1-(1-ethoxyvinyl)phthalazines
Buchwald-Hartwig AminationAmines6-Amino-1-(1-ethoxyvinyl)phthalazines

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net Future research on 6-Chloro-1-(1-ethoxyvinyl)phthalazine should prioritize the development of sustainable synthetic methods.

Traditional syntheses of phthalazine derivatives often involve multi-step procedures with potentially hazardous reagents and solvents. researchgate.netnih.gov A key goal will be to develop a more environmentally benign synthesis of the target molecule itself. This could involve exploring one-pot reactions that minimize intermediate purification steps or utilizing catalytic methods that reduce the generation of stoichiometric waste. The use of greener solvents, such as water, ethanol, or supercritical fluids, should also be a primary consideration.

For the subsequent transformations of 6-Chloro-1-(1-ethoxyvinyl)phthalazine, several green chemistry strategies can be envisioned:

Catalytic Hydrogenation: As a replacement for stoichiometric reducing agents in the reduction of the vinyl group or other functionalities.

Biocatalysis: Employing enzymes to perform selective transformations, often under mild conditions and with high stereoselectivity. researchgate.net

Photocatalysis: Using light to drive chemical reactions, which can offer unique reactivity and reduce the need for high temperatures. nih.gov

Microwave-Assisted Synthesis: To accelerate reaction rates, often leading to higher yields and reduced side product formation.

By integrating these approaches, the environmental footprint of synthesizing and derivatizing 6-Chloro-1-(1-ethoxyvinyl)phthalazine can be significantly reduced.

Green Chemistry Principle Application to 6-Chloro-1-(1-ethoxyvinyl)phthalazine
Waste PreventionDevelopment of one-pot syntheses and catalytic methods.
Safer Solvents and AuxiliariesUtilization of water, ethanol, or solvent-free conditions.
Design for Energy EfficiencyApplication of microwave-assisted synthesis or photocatalysis.
Use of Renewable FeedstocksExploration of bio-based starting materials for the synthesis.
CatalysisEmployment of metal, organo-, or biocatalysts to replace stoichiometric reagents.

Development of Catalytic Asymmetric Reactions

The introduction of chirality is of paramount importance in the synthesis of biologically active molecules. Catalytic asymmetric reactions offer an efficient means to produce enantiomerically enriched compounds. rsc.orgfrontiersin.org Future research should focus on developing stereoselective reactions involving the vinyl ether moiety of 6-Chloro-1-(1-ethoxyvinyl)phthalazine.

The prochiral nature of the double bond in the ethoxyvinyl group makes it an ideal handle for asymmetric transformations. Potential areas for exploration include:

Asymmetric Hydrogenation: Using chiral metal catalysts to produce the corresponding saturated ether with high enantioselectivity.

Asymmetric Dihydroxylation: To introduce two adjacent stereocenters, leading to chiral diols.

Asymmetric Epoxidation: To form chiral epoxides, which are versatile synthetic intermediates.

Asymmetric Cycloadditions: Employing chiral catalysts to control the stereochemical outcome of Diels-Alder or other cycloaddition reactions. nih.gov

The development of such reactions would provide access to a wide range of novel, enantiomerically pure phthalazine derivatives, which could then be evaluated for their biological properties. The choice of catalyst, whether a transition metal complex with a chiral ligand or a metal-free organocatalyst, will be crucial in achieving high levels of stereocontrol. msu.edu

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. acs.orgacs.org Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for accelerating this process. rsc.orgyoutube.com The chemistry of 6-Chloro-1-(1-ethoxyvinyl)phthalazine is well-suited for integration into such workflows.

The reactivity of both the vinyl ether and the chloro-substituent allows for the creation of diverse compound libraries through parallel synthesis. An automated platform could be programmed to perform a matrix of reactions, for example, by reacting a series of different boronic acids in a Suzuki coupling at the 6-position, followed by a variety of transformations on the vinyl ether group in a subsequent step.

HTE can be employed to rapidly screen reaction conditions to find optimal parameters for novel transformations. acs.org For instance, a 96-well plate format could be used to test a wide range of catalysts, ligands, solvents, and bases for a particular cross-coupling reaction, with the outcomes analyzed rapidly by techniques such as LC-MS. This would dramatically accelerate the discovery of new and efficient synthetic methods.

Q & A

Q. What role does theoretical framing play in designing experiments to probe the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Models : Link electronic parameters (Hammett σ constants) or steric descriptors (Taft indices) to bioassay results. For example, correlate ethoxyvinyl group electron-donating capacity with enzyme inhibition potency .

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